N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-[(trifluoroacetyl)amino]propanamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANAMIDE is an organic compound that features a furan ring, a methoxyphenyl group, and a trifluoroacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANAMIDE typically involves multiple steps. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The reaction conditions often include the use of potassium hydride to initiate imine–imine rearrangement, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxyphenyl and trifluoroacetamido groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.
Furan-2-ylmethanamine: Used as an intermediate in organic synthesis.
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANAMIDE is unique due to its combination of a furan ring, methoxyphenyl group, and trifluoroacetamido group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17F3N2O4 |
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Molecular Weight |
370.32 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
InChI |
InChI=1S/C17H17F3N2O4/c1-25-12-6-4-11(5-7-12)14(22-16(24)17(18,19)20)9-15(23)21-10-13-3-2-8-26-13/h2-8,14H,9-10H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
RHSZNHSUYQVKLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCC2=CC=CO2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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